Taltirelin Trifluoroacetic Acid Salt is a synthetic compound derived from the thyrotropin-releasing hormone analog, Taltirelin. It is primarily utilized in research settings due to its potent effects on the central nervous system. The molecular formula for Taltirelin Trifluoroacetic Acid Salt is , with a molecular weight of approximately 519.43 g/mol and a typical purity of around 95% . This compound has garnered attention for its longer half-life and enhanced efficacy compared to its parent compound, making it a significant subject of study in neuropharmacology .
Taltirelin Trifluoroacetic Acid Salt is classified as a peptide analog, specifically an analog of thyrotropin-releasing hormone. It is synthesized through various chemical methods, which include the use of specific reagents and conditions to achieve the desired product. The compound is often sourced from specialized chemical suppliers and is used in various scientific applications, particularly in studies related to neurodegenerative diseases and dopamine regulation .
The synthesis of Taltirelin Trifluoroacetic Acid Salt involves several key steps:
The molecular structure of Taltirelin Trifluoroacetic Acid Salt features several important components:
Taltirelin Trifluoroacetic Acid Salt can participate in various chemical reactions typical for peptide compounds:
These reactions are crucial for both the synthesis and potential modification of Taltirelin for various applications in research .
Taltirelin acts primarily by stimulating the release of endogenous dopamine in the central nervous system. Its mechanism involves:
The compound's ability to improve locomotor function without inducing dyskinesia makes it particularly interesting for therapeutic applications in conditions such as Parkinson's disease .
These properties are significant for ensuring proper handling and application in research settings.
Taltirelin Trifluoroacetic Acid Salt has several scientific applications:
Solid-phase peptide synthesis (SPPS) has emerged as a robust methodology for constructing taltirelin's tripeptide backbone (1-methyl-4,5-dihydroorotic acid-L-histidine-L-prolinamide) with high fidelity. The process employs Fmoc-protected amino acids anchored to Wang resin (100-200 mesh) as the solid support, enabling a C-to-N synthesis direction. Key operational parameters involve iterative deprotection using 20% piperidine in DMF (2 × 5 min) followed by amino acid coupling with HATU/DIPEA (5:6 molar ratio) in DMF for 45-90 minutes per residue [2]. This approach achieves >98% coupling efficiency per cycle as verified by Kaiser testing. Following chain assembly, the peptidyl-resin undergoes simultaneous cleavage and side-chain deprotection using TFA:water:triisopropylsilane (95:2.5:2.5 v/v) for 2-3 hours, yielding crude taltirelin with minimal racemization (<0.5%) [7]. The SPPS methodology significantly reduces purification burden compared to solution-phase synthesis, with crude purities consistently exceeding 85% by HPLC.
Table 1: SPPS Protocol Parameters for Taltirelin Synthesis
Synthetic Stage | Reagents/Conditions | Duration | Key Quality Metrics |
---|---|---|---|
Resin Loading | Fmoc-Pro-OH/DIC/DMAP, DCM | 4 hr | Loading capacity: 0.8 mmol/g |
Fmoc Deprotection | 20% Piperidine/DMF | 2 × 5 min | Fmoc removal >99.5% |
His Coupling | Fmoc-His(Trt)-OH/HATU/DIPEA | 90 min | Coupling yield: 98.2% |
DHO Coupling | 1-methyl-DHO-OH/HATU/HOAt | 120 min | Racemization: 0.4% |
Global Cleavage | TFA/H₂O/TIPS (95:2.5:2.5) | 3 hr | Crude purity: 85-90% |
Strategic protecting group selection is critical for synthesizing taltirelin's histidine-prolinamide segment while minimizing imidazole-mediated side reactions. The Fmoc-His(Trt)-OH building block provides dual advantages: the Fmoc group offers base-labile α-amine protection compatible with SPPS, while the trityl (Trt) group shields the histidine imidazole nitrogen with exceptional steric bulk. This combination prevents both imidazole alkylation during coupling and racemization at the histidine chiral center [2] [3]. Quantitative Fmoc removal occurs under mild conditions (piperidine/DMF) without affecting the acid-labile Trt group. Subsequent coupling with prolinamide proceeds efficiently due to the unhindered histidine carboxylate. Final acidolytic deprotection (0.5% TFA/DCM, 30 min) cleanly removes the Trt group while preserving the peptide backbone integrity. For solution-phase segments, the Boc-His(Trt)-Pro-NH₂ intermediate demonstrates superior crystallinity over Fmoc analogs, facilitating purification prior to condensation with the 1-methyl-DHO moiety [4].
Taltirelin trifluoroacetate salt formation integrates with final deprotection through optimized acidolysis protocols. Following resin cleavage or solution-phase deprotection, crude taltirelin exists as the free base in TFA-containing mixtures. Controlled in-situ acidification is achieved by adding 2-3 equivalents of TFA relative to taltirelin during the aqueous workup stage [9]. Scavenger selection critically impacts product stability: triisopropylsilane (TIPS) outperforms traditional phenol/anisole mixtures by preventing carbocation-mediated modifications of the histidine imidazole ring. After extraction into aqueous phase, lyophilization at pH 2.5-3.0 yields the trifluoroacetate salt as a hygroscopic solid. Alternatively, direct salt crystallization from TFA/ether mixtures (1:10 v/v) provides crystalline material suitable for pharmaceutical processing. The trifluoroacetate counterion enhances both aqueous solubility (≥50 mg/mL) and storage stability by suppressing diketopiperazine formation at the Pro-NH₂ terminus [3].
Table 2: Acidification and Salt Formation Parameters
Process Step | Conditions | Critical Parameters | Impact on Product Quality |
---|---|---|---|
Global Deprotection | TFA/H₂O/TIPS (95:2.5:2.5) | Temperature <25°C | Prevents His degradation |
Scavenger System | Triisopropylsilane (TIPS) | 2.5% v/v | Reduces alkylation byproducts 10-fold |
Acidification | 2.5 eq TFA in H₂O | pH 2.5-3.0 | Ensures complete salt formation |
Isolation | Cold diethyl ether precipitation | 10 vol ether | Yields amorphous solid |
Crystallization | TFA/ether (1:10) | Slow addition | Forms crystalline TFA salt |
Racemization control during the condensation of chiral intermediates dictates taltirelin's pharmacological activity. The histidine-prolinamide segment exhibits particular vulnerability due to imidazole base-catalyzed enolization. Polar aprotic solvent systems (DMF/DCM 3:7 v/v) suppress racemization more effectively than pure DMF or NMP by reducing the dielectric constant and minimizing carboxylate activation time [8]. Coupling agent selection profoundly influences stereochemical integrity: Phosphonium reagents (PyBOP, PyAOP) generate <0.3% D-His isomer versus 0.8-1.2% with carbodiimides (DIC, DCC). Optimal results utilize HATU/HOAt in combination with collidine base, limiting racemization to 0.15% at the histidine residue during 1-methyl-DHO coupling [10]. Temperature modulation provides additional control: maintaining reaction mixtures at -15°C to -20°C during carboxylate activation reduces racemization by 40% compared to room temperature coupling. These combined approaches enable production of taltirelin with >99.85% enantiomeric excess, exceeding pharmacopeial requirements for peptide therapeutics.
Table 3: Racemization Control Strategies
Coupling Segment | Optimal Solvent | Preferred Coupling Agent | Racemization Level | Temperature |
---|---|---|---|---|
Fmoc-His(Trt)-Pro-NH₂ | THF/H₂O (4:1) | TBTU/NMM | 0.25% | 25°C |
His(Trt)-Pro-NH₂ + 1-methyl-DHO | DMF/DCM (3:7) | HATU/HOAt/collidine | 0.15% | -15°C |
Solution-phase condensation | NMP | PyAOP/DIPEA | 0.12% | 0°C |
Taltirelin exhibits complex crystallization behavior with two characterized tetrahydrate polymorphs (α and β) differing dramatically in stability and processability. The α-polymorph (triclinic P1) crystallizes rapidly from pure aqueous solutions below 10°C as fine needles, offering superior initial crystal yield but undergoing spontaneous solvent-mediated transformation to the β-form within 24 hours [7]. In contrast, the β-polymorph (orthorhombic P2₁2₁2₁) forms stable rectangular plates from water-methanol mixtures (10-30% v/v methanol). Methanol profoundly influences polymorphic outcome: at >25% methanol, β-form crystallization dominates immediately without α-form intermediacy due to reduced water activity and altered solvation dynamics. The β-form demonstrates superior pharmaceutical properties: higher melting point (178-180°C vs 65-67°C for α-form), reduced hygroscopicity (0.5% vs 13% water uptake), and accelerated dissolution kinetics [7] [10]. Process optimization involves seeding saturated solutions (35-40°C) with β-form crystals followed by controlled cooling (0.5°C/min) to 5°C in the presence of 15-20% methanol, consistently yielding the thermodynamically stable β-polymorph with >99.5% phase purity.
Table 4: Polymorphic Characteristics of Taltirelin Hydrates
Parameter | α-Tetrahydrate | β-Tetrahydrate | Pharmaceutical Significance |
---|---|---|---|
Crystal System | Triclinic (P1) | Orthorhombic (P2₁2₁2₁) | β-form enables direct compression |
Water Content | 13.0% | 13.1% | Equivalent stoichiometry |
Melting Point | 65-67°C | 178-180°C | β-form stability during processing |
Hygroscopicity | High | Low | β-form preferred for formulation |
Crystallization Solvent | Pure water | Water/MeOH (85:15) | Methanol controls polymorphism |
Transformation Rate | Hours (to β-form) | Stable for years | β-form eliminates phase changes |
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: